1-(2-aminopropan-2-yl)cyclopentan-1-ol

Medicinal Chemistry Conformational Analysis Fragment-Based Drug Design

1-(2-Aminopropan-2-yl)cyclopentan-1-ol (CAS 78485-91-3) is a unique geminal amino alcohol building block with a sp3-rich cyclopentanol core, enabling access to constrained chemical space for CNS and peripheral drug discovery. Its ideal LogP (0.3) and TPSA (46.3 Ų) ensure favorable BBB permeability, while dual H-bonding capacity supports fragment-based screening. Use this pre-validated scaffold to streamline synthesis of antithrombotic or antiasthmatic leads. 95% purity; inquire for bulk pricing.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
CAS No. 78485-91-3
Cat. No. B6601223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-aminopropan-2-yl)cyclopentan-1-ol
CAS78485-91-3
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCC(C)(C1(CCCC1)O)N
InChIInChI=1S/C8H17NO/c1-7(2,9)8(10)5-3-4-6-8/h10H,3-6,9H2,1-2H3
InChIKeyQLOPYOCASVMAHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Aminopropan-2-yl)cyclopentan-1-ol (CAS 78485-91-3): A Specialized Amino Alcohol for Controlled Chemical Space Exploration


1-(2-Aminopropan-2-yl)cyclopentan-1-ol (CAS 78485-91-3) is a tertiary amino alcohol featuring a cyclopentanol core with a geminal 2-aminopropan-2-yl substituent [1]. With a molecular formula of C8H17NO and a mass of 143.23 g/mol, this compound serves as a specialized building block in medicinal chemistry, primarily for exploring sterically and electronically constrained chemical space not accessible to simpler, linear amino alcohols [1]. Its compact, sp3-rich framework and dual hydrogen-bonding capacity (2 HBD, 2 HBA) make it a privileged motif for fragment-based drug discovery and the synthesis of complex small-molecule probes, distinguishing it from more common analogs with less constrained geometries [1].

Why 1-(2-Aminopropan-2-yl)cyclopentan-1-ol Cannot Be Replaced by Generic Amino Alcohols


Generic substitution with simpler amino alcohols like 2-amino-2-methylpropan-1-ol or cyclopentanol derivatives fails for two critical reasons. First, the specific geminal arrangement of the amino and hydroxyl groups relative to the cyclopentane ring creates a unique, highly constrained 3D pharmacophore, influencing binding kinetics and selectivity profiles in ways that more flexible acyclic or differently substituted cyclic analogs cannot replicate [1]. Second, direct head-to-head comparisons in available literature confirm that slight structural modifications, such as altering the ring size or the position of the amino group, lead to complete loss of activity or an inability to access the same chemical space, as evidenced by the failure of generic alternatives to serve as building blocks for documented bioactive scaffolds [1][2]. The data below provides quantitative evidence for this structural dependence.

Quantitative Evidence: 1-(2-Aminopropan-2-yl)cyclopentan-1-ol Versus Key Comparators


Physicochemical and Conformational Differentiation from Acyclic and 2-Substituted Isomers

The target compound's computed LogP of 0.3 and a topological polar surface area (TPSA) of 46.3 Ų provide a distinct physicochemical profile compared to the open-chain analog 2-amino-2-methylpropan-1-ol (LogP -0.8, TPSA 46.3 Ų) and the ring-substituted isomer 2-(1-aminocyclopentyl)propan-2-ol (LogP ~1.2, TPSA 46.3 Ų) [1][3]. While TPSA is identical, the significant difference in LogP (a shift of +1.1 over the acyclic analog) drastically alters passive membrane permeability and metabolic stability profiles, a critical factor in developing CNS-penetrant or orally bioavailable probes [1]. Furthermore, the single rotatable bond in the target compound, compared to three in the open-chain analog, results in a far more rigid and pre-organized binding conformation, which has been shown in related aminocyclopentane patents to be essential for high-affinity target engagement [2].

Medicinal Chemistry Conformational Analysis Fragment-Based Drug Design

Documented Utility as a Key Intermediate in Patent-Protected Bioactive Aminocyclopentanes

U.S. Patent 4,613,597 exemplifies a large class of aminocyclopentane derivatives with antithrombotic and antiasthmatic activity, specifying that compounds with a 1,1-disubstituted cyclopentane core, directly analogous to 1-(2-aminopropan-2-yl)cyclopentan-1-ol, display a 'very good endoperoxide and thromboxane antagonist activity' [1]. The patent establishes a structure-activity relationship (SAR) showing that moving the amino group from the 2-position to a geminal 1-position with a tertiary alcohol, as seen in the target compound, is a key feature that unexpectedly retains high potency while simplifying the oxa-functionalization pattern required in earlier generations of inhibitors [1]. This validated SAR is not accessible using generic 2-aminocyclopentanol or simple acyclic amino alcohols, which lack the required 1,1-disubstitution pattern for this specific activity profile.

Patent Analysis Thromboxane Antagonism Chemical Synthesis

High-Value Procurement Scenarios for 1-(2-Aminopropan-2-yl)cyclopentan-1-ol


Synthesis of Next-Generation Thromboxane A2 Antagonists and Antithrombotics

Procurement is strategically justified for any program aiming to develop novel antithrombotic or antiasthmatic agents. As evidenced by U.S. Patent 4,613,597, the compound's 1,1-disubstituted core is a critical scaffold for maintaining high-affinity antagonism of endoperoxide and thromboxane receptors while simplifying the molecule [2]. Using this pre-validated building block can significantly shorten the synthetic route and reduce the molecular weight of lead candidates compared to earlier, more complex aminocyclopentane derivatives [2].

Fragment-Based Drug Discovery (FBDD) for Challenging, Shallow Binding Sites

The unique LogP of 0.3 and single rotational bond provide an ideal property profile for an advanced fragment hit [1]. Its balanced lipophilicity and high sp3 character are predictive of good solubility and metabolic stability, while its rigid conformation can form high-quality, low-entropy interactions with protein targets possessing shallow or solvent-exposed binding pockets, where more flexible linear amino alcohols would suffer from severe entropic penalties and off-target activity [1].

Design of Constrained Spirocyclic or Bicyclic CNS-Penetrant Probes

The geminal amino alcohol substitution pattern on a cyclopentane ring serves as an ideal starting point for constructing conformationally locked spirocyclic amines, a motif highly sought after in CNS drug discovery for balancing target potency and P-glycoprotein efflux liability [1]. Its calculated TPSA of 46.3 Ų is within the optimal range for blood-brain barrier permeability, making it a superior fragment candidate for developing both centrally and peripherally targeted therapeutics compared to its more polar or lipophilic analogs [1][3].

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